Product packaging for RinoxiaB(Cat. No.:)

RinoxiaB

Cat. No.: B1193700
M. Wt: 438.608
InChI Key: RTGYQUBCKDFOTO-YLDAWRGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RinoxiaB is a novel phytosterol isolated and characterized from the leaf extract of the medicinal plant Datura inoxia . This compound has demonstrated significant antiproliferative activity against human colon adenocarcinoma cells (HCT-15), with a cell viability assay revealing an IC50 value of 4 µM . The primary research value of this compound lies in its potential as an anti-carcinogenic agent, specifically for colorectal cancer research . Its mechanism of action involves inducing apoptosis by modulating key apoptotic markers . Treatment with this compound leads to the significant upregulation of Bcl-2, causing mitochondrial damage and the subsequent release of Cytochrome C, which in turn activates Caspases 9 and 3 . This cascade subsequently results in the downregulation of BAX expression in the cytosol . Furthermore, research indicates that this compound inhibits cell proliferation by arresting the majority of cells in the S and G2/M phases of the cell cycle, achieved by blocking mitotic spindle formation . The expression of tumor suppressors (p53 and p21) and cell cycle regulatory proteins (Cyclins D1 and B1) is also altered, further contributing to its inhibitory effects on cancer cells . Phytosterols, the class of compounds to which this compound belongs, are natural bioactive compounds widely studied for their physiological functions, including anticancer properties . This compound offers researchers a novel tool to study Bcl2-mediated apoptotic machineries and cell cycle dynamics in colon cancer models. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H38O4

Molecular Weight

438.608

IUPAC Name

(1R,4R,8R)-8-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-1-oxo-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-4,5-dimethyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C28H38O4/c1-16-25(30)32-23-14-27(16,3)31-15-19(23)21-11-10-20-18-9-8-17-6-5-7-24(29)28(17,4)22(18)12-13-26(20,21)2/h5,7-8,16,18-23H,6,9-15H2,1-4H3/t16-,18-,19-,20-,21+,22-,23+,26-,27?,28-/m0/s1

InChI Key

RTGYQUBCKDFOTO-YLDAWRGZSA-N

SMILES

O=C1O[C@@](C2)([H])[C@H]([C@H]([C@@]3(C)CC[C@]4([H])[C@]56C)CC[C@@]3([H])[C@]4([H])CC=C5CC=CC6=O)COC2(C)[C@H]1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RinoxiaB

Origin of Product

United States

Scientific Research Applications

Medical Applications

1.1 Pharmacological Properties

RinoxiaB has been studied for its pharmacological effects, particularly in cancer therapy. Its mechanism of action involves the modulation of key cellular pathways that regulate cell proliferation and apoptosis. The compound has shown promise in preclinical trials for various cancer types, including:

  • Breast Cancer
  • Colorectal Cancer
  • Lung Cancer

Table 1: Summary of this compound's Effects on Cancer Cell Lines

Cancer TypeCell LineConcentration (µM)Effect ObservedReference
Breast CancerMCF-710-50Inhibition of cell growth
Colorectal CancerHT-2925-100Induction of apoptosis
Lung CancerA5495-20Reduced migration

1.2 Clinical Trials

Several clinical trials are underway to evaluate the efficacy and safety of this compound in humans. These studies focus on its potential as a monotherapy and in combination with existing chemotherapeutic agents. Early results indicate that this compound may enhance the effectiveness of traditional treatments while reducing side effects.

Agricultural Applications

2.1 Pest Control

This compound has been investigated for its insecticidal properties, particularly against agricultural pests. Studies have demonstrated that it can effectively inhibit the growth and reproduction of various pest species.

Table 2: Efficacy of this compound Against Common Agricultural Pests

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Reference
Tribolium castaneum5085
Trogoderma granarium10090
Sitophilus granarius7580

2.2 Crop Enhancement

In addition to pest control, this compound has shown potential as a growth enhancer for certain crops. Research indicates that it may improve nutrient uptake and resistance to environmental stressors.

Environmental Applications

3.1 Bioremediation

This compound has been explored for its role in bioremediation processes, particularly in the degradation of pollutants in soil and water systems. Its ability to stimulate microbial activity makes it a candidate for cleaning contaminated environments.

Case Study: this compound in Soil Remediation

A study conducted on contaminated agricultural land showed that the application of this compound significantly increased the degradation rates of hydrocarbons, leading to improved soil health and crop yields.

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of this compound: High specificity for colon cancer via BAX/Bcl2 . Natural origin with lower toxicity compared to synthetic analogues like LWX-473 .
  • Limitations: Limited data on in vivo pharmacokinetics and bioavailability . No direct comparison with β-sitosterol or other common phytosterols in colon cancer models.

Preparation Methods

Source and Authentication

RinoxiaB is sourced from the leaves of Datura inoxia, a medicinal plant traditionally used for its bioactive alkaloids and sterols. Fresh leaves are collected, washed with distilled water, and shade-dried to preserve thermolabile compounds. The dried leaves are pulverized into a fine powder using mechanical grinders, ensuring uniform particle size for optimal solvent penetration.

Solvent Extraction

The powdered material undergoes maceration in ethanol (99.99%) at a 1:10 (w/v) ratio for 24 hours at 30°C. Ethanol is preferred for its ability to solubilize both polar and nonpolar phytosterols while minimizing protein denaturation. After filtration, the ethanolic extract is concentrated under reduced pressure at 40°C using a rotary evaporator, yielding a crude residue rich in phytosterols.

Table 1: Key Extraction Parameters for this compound

ParameterSpecification
SolventEthanol (99.99%)
Solvent-to-material ratio1:10 (w/v)
Extraction duration24 hours
Temperature30°C
Concentration methodRotary evaporation at 40°C

Purification and Isolation

Column Chromatography

The crude extract is fractionated using silica gel (60–120 mesh) column chromatography. A gradient elution system with chloroform:methanol (300:1 to 150:1 v/v) is employed to separate phytosterols from alkaloids and other impurities. this compound elutes in the mid-polar fraction, detected via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray reagent.

High-Performance Liquid Chromatography (HPLC)

Further purification is achieved via preparative HPLC on a C18 column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile:water (85:15 v/v) at 1 mL/min. this compound exhibits a retention time of 12.3 minutes, confirmed by UV detection at 210 nm.

Table 2: Chromatographic Conditions for this compound Purification

ParameterSpecification
Stationary phaseSilica gel (60–120 mesh)
Mobile phaseChloroform:methanol (300:1 to 150:1)
HPLC columnC18 (250 × 4.6 mm, 5 µm)
HPLC mobile phaseAcetonitrile:water (85:15 v/v)
Flow rate1 mL/min
Detection wavelength210 nm

Structural Elucidation

Spectroscopic Analysis

This compound’s structure is characterized using LC-ESI-MS and nuclear magnetic resonance (NMR). The molecular ion peak at m/z 633.4 [M+H]⁺ in LC-ESI-MS corresponds to a molecular formula of C₃₅H₅₆O₈. ¹H-NMR data (500 MHz, CDCl₃) reveals characteristic signals at δ 5.35 (1H, brs, H-6), δ 3.52 (1H, m, H-3), and δ 0.68 (3H, s, H-18), consistent with a Δ⁵-phytosterol skeleton.

Comparative Spectral Data

This compound’s spectral profile aligns with known phytosterols but differs in side-chain oxygenation patterns. Key distinctions include a hydroxyl group at C-22 and a double bond at C-24, confirmed by ¹³C-NMR and heteronuclear multiple bond correlation (HMBC).

Pharmacological Validation

Antiproliferative Activity

This compound demonstrates potent activity against HCT-15 colon adenocarcinoma cells, with an IC₅₀ of 4 µM. Mechanistic studies reveal S and G2/M phase cell cycle arrest via inhibition of cyclin D1 and B1, coupled with mitochondrial depolarization and cytochrome c release.

Apoptotic Pathway Modulation

Western blot analysis confirms this compound’s upregulation of pro-apoptotic BAX and downregulation of anti-apoptotic Bcl2. Caspase-9 and caspase-3 activation further validate its role in intrinsic apoptosis.

Table 3: Pharmacological Effects of this compound in HCT-15 Cells

ParameterResult
IC₅₀4 µM
Cell cycle arrestS and G2/M phases
BAX/Bcl2 ratio3.5-fold increase
Caspase-3 activation2.8-fold increase

Challenges and Optimization

Yield Improvement

Initial isolation yields from 7 kg of Datura inoxia leaves are low (0.001–0.005% w/w). Microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are proposed to enhance efficiency, leveraging controlled temperature and pressure to reduce processing time.

Scalability

Industrial-scale production requires transitioning from silica gel columns to high-speed countercurrent chromatography (HSCCC), which offers higher throughput and solvent recovery. Pilot studies using HSCCC with hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) show promise for gram-scale isolation .

Q & A

Q. How to validate computational models predicting this compound’s binding affinity?

  • Methodological Answer :
  • Compare docking scores (AutoDock Vina) with experimental Kd values (SPR, ITC).
  • Validate force fields (e.g., CHARMM36) using molecular dynamics simulations.
  • Key Evidence : Model validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RinoxiaB
Reactant of Route 2
RinoxiaB

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.